molecular formula C18H23NO4S B2742384 N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide CAS No. 1788677-90-6

N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide

Cat. No. B2742384
CAS RN: 1788677-90-6
M. Wt: 349.45
InChI Key: WEPAPYJEGQDDKC-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide, commonly known as HPPMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

The compound’s structure and functional groups contribute to its antimicrobial potential. Researchers have synthesized derivatives of this compound, including biphenyl methanones (such as 2a, 2f, and 2g), which exhibit antimicrobial activity with minimal inhibitory concentrations ranging between 0.001 and 0.500 mg/mL . These derivatives could be explored further for their efficacy against multidrug-resistant pathogens.

Antioxidant Properties

The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property of certain derivatives (e.g., 3a, 3g, 3h, 4a, and 4b). These compounds may play a role in combating oxidative stress and protecting cells from damage . Investigating their mechanisms of action could provide valuable insights.

Medicinal Chemistry Research

Given its unique structure, N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide serves as a valuable tool for studying drug interactions and molecular biology. Researchers can explore its binding affinity to specific receptors and evaluate its potential as a therapeutic agent.

Pharmacological Studies

Benzofurans, like this compound, possess diverse pharmacological properties. Substituted phenyl-benzofuran derivatives have been investigated for various activities, including anti-inflammatory, anticancer, and anticonvulsant effects . Further studies could uncover additional pharmacological benefits.

Biological Activity

The wide range of biological activities associated with benzofurans makes them intriguing targets for research. Investigating the effects of N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide on specific cellular pathways and receptors could yield valuable data .

Chemical Synthesis and Optimization

Researchers can explore synthetic routes to optimize the yield and purity of this compound. Additionally, modifications to its structure may enhance specific properties, such as solubility or stability.

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-23-17-8-5-9-18(14-17)24(21,22)19-12-10-16(11-13-20)15-6-3-2-4-7-15/h2-9,14,16,19-20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPAPYJEGQDDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide

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